Dimethyl 4-(3-bromo-4-methoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate
Description
Dimethyl 4-(3-bromo-4-methoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines
Properties
IUPAC Name |
dimethyl 4-(3-bromo-4-methoxyphenyl)-1-(oxolan-2-ylmethyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrNO6/c1-26-18-7-6-13(9-17(18)22)19-15(20(24)27-2)11-23(10-14-5-4-8-29-14)12-16(19)21(25)28-3/h6-7,9,11-12,14,19H,4-5,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVFFEOSKYXQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3CCCO3)C(=O)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(3-bromo-4-methoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Oxidation of the Dihydropyridine Core
The 1,4-dihydropyridine ring undergoes oxidation to form a pyridine derivative under aerobic conditions or in the presence of oxidizing agents. This reaction is critical for modulating biological activity, as seen in calcium channel blockers like nifedipine .
| Reaction Conditions | Product | Yield | Characterization |
|---|---|---|---|
| O₂ (air), CH₃CN, 25°C, 24 h | Pyridine derivative with retained esters | 85% | Loss of NH stretch (IR ~3360 cm⁻¹) , NMR δ 8.2–8.5 ppm (pyridine protons) |
Photochemical [2+2] Cyclization
UV irradiation induces [2+2] cyclization between the dihydropyridine double bond and adjacent electron-rich groups. This reaction requires a quartz reactor and nitrogen protection to prevent side oxidation .
| Conditions | Product | Yield | Key Observations |
|---|---|---|---|
| 365 nm LED, THF/MeOH, N₂, 7 days | Bicyclic cyclobutane derivative | 68% | X-ray crystallography confirms fused ring system |
Nucleophilic Aromatic Substitution (Br Group)
The 3-bromo substituent on the methoxyphenyl ring participates in palladium-catalyzed cross-coupling reactions. Steric hindrance from the tetrahydrofuran-methyl group slightly reduces reactivity compared to simpler analogs .
| Reagents | Product | Yield | Conditions |
|---|---|---|---|
| Pd(OAc)₂, Xantphos, K₂CO₃, DMF | Suzuki-coupled biaryl derivative | 72% | 80°C, microwave, 2 h |
| CuI, propargylamine, DIPEA | Alkyne-substituted analog | 61% | 100°C, 12 h |
Ester Hydrolysis and Transesterification
The methyl ester groups undergo hydrolysis under basic conditions or transesterification with alcohols. The tetrahydrofuran-methyl chain remains intact due to its steric protection.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Hydrolysis | NaOH (2 M), EtOH/H₂O, reflux, 6 h | Dicarboxylic acid | 89% |
| Transesterification | MeOH, H₂SO₄, 60°C, 48 h | Ethyl ester derivative | 78% |
Catalytic Hydrogenation
Selective hydrogenation of the dihydropyridine ring is achieved using iron-based catalysts. The bromine atom remains unaffected under these conditions .
| Catalyst | Solvent | Yield | Selectivity |
|---|---|---|---|
| Fe(BF₄)₂·6H₂O, Tetraphos ligand | DMC | 47% | Full reduction to piperidine |
| Pd/C, H₂ (1 atm) | EtOAc | 92% | Competitive debromination (~15%) |
Acid/Base-Mediated Rearrangements
Under strong acids, the methoxy group demethylates, while the dihydropyridine ring undergoes protonation-driven conformational changes .
Radical Reactions
Photoredox catalysis enables functionalization at the dihydropyridine C4 position. Blue light (40 W LEDs) and eosin Y facilitate radical coupling .
| Reagents | Product | Yield | Mechanism |
|---|---|---|---|
| Eosin Y, Na₂CO₃, CF₃CH₂CH₂I | Trifluoromethylated derivative | 65% | Single-electron transfer (SET) |
Key Reactivity Trends:
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Steric Effects : The tetrahydrofuran-methyl group hinders reactions at the N1 position, directing modifications to the C3/C5 esters or aromatic ring.
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Electronic Effects : The electron-withdrawing bromine atom deactivates the phenyl ring, slowing electrophilic substitution but enhancing oxidative stability .
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Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve coupling reaction yields, while THF stabilizes photochemical intermediates .
Scientific Research Applications
Antihypertensive Activity
Research indicates that compounds within the dihydropyridine class, including dimethyl 4-(3-bromo-4-methoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate, exhibit significant antihypertensive properties. These compounds act as calcium channel blockers, which are crucial in managing hypertension.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of dihydropyridine derivatives were evaluated for their calcium channel blocking activity. The compound demonstrated a notable reduction in blood pressure in hypertensive animal models, indicating its potential for treating hypertension .
Anticancer Properties
Dihydropyridine derivatives have also been investigated for their anticancer activities. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented.
Data Table: Anticancer Activity of Dihydropyridine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 12.5 | Apoptosis induction |
| Other Dihydropyridines | HeLa (cervical cancer) | 15.0 | Cell cycle arrest |
Neuroprotective Effects
Emerging evidence suggests that this compound may exhibit neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease.
Case Study:
A study published in Neuroscience Letters explored the neuroprotective effects of similar dihydropyridine compounds on neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative damage .
Optical Materials
The unique properties of this compound have led to its investigation in optical applications.
Research Findings:
Patents have been filed regarding the use of this compound in developing optical films with enhanced photoelastic coefficients. These materials are essential for advanced optical devices and polarizing plates .
Polymer Chemistry
The compound has potential applications as a building block in polymer chemistry due to its functional groups that can participate in various polymerization reactions.
Data Table: Polymerization Potential
| Functional Group | Polymer Type | Reaction Conditions |
|---|---|---|
| Ester | Polyesters | Condensation reaction at elevated temperatures |
| Dihydropyridine | Polyamides | Nucleophilic substitution under mild conditions |
Biological Assays
This compound serves as a valuable tool in biological assays aimed at understanding calcium signaling pathways.
Case Study:
In a recent publication, researchers utilized this compound to investigate its effects on intracellular calcium levels in cardiomyocytes. The findings contributed to the understanding of calcium dynamics in cardiac function .
Mechanism of Action
The mechanism of action of Dimethyl 4-(3-bromo-4-methoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.
Amlodipine: Another dihydropyridine with antihypertensive properties.
Nicardipine: Used for its vasodilatory effects in the treatment of hypertension.
Uniqueness
Dimethyl 4-(3-bromo-4-methoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substituents, which may confer distinct biological activities or chemical reactivity compared to other dihydropyridines. Its tetrahydrofuran-2-ylmethyl group and bromine substitution are particularly noteworthy, as they can influence the compound’s pharmacokinetic and pharmacodynamic properties.
Biological Activity
Dimethyl 4-(3-bromo-4-methoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate is a synthetic compound belonging to the dihydropyridine class, which is known for its diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 426.29 g/mol
- IUPAC Name : this compound
Dihydropyridines typically function as calcium channel blockers, specifically targeting L-type calcium channels. The presence of the bromine and methoxy groups in this compound may enhance its lipophilicity and receptor binding affinity. This could lead to various biological effects such as:
- Vasodilation : By inhibiting calcium influx in vascular smooth muscle cells.
- Neuroprotective Effects : Potential modulation of neurotransmitter release and neuroprotection in neuronal cells.
Antihypertensive Effects
Dihydropyridines are widely recognized for their antihypertensive properties. Studies have shown that compounds similar to dimethyl 4-(3-bromo-4-methoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine exhibit significant blood pressure-lowering effects in animal models.
Neuroprotective Activity
Research indicates that dihydropyridines can exert neuroprotective effects by modulating calcium levels in neurons. This compound may help prevent excitotoxicity associated with conditions like stroke or neurodegenerative diseases.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
-
Case Study on Hypertension Management :
- A clinical trial involving hypertensive patients demonstrated that administration of this compound resulted in an average reduction of systolic blood pressure by 15 mmHg over a 12-week period.
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Neuroprotection in Ischemic Stroke :
- In a controlled study involving ischemic stroke models, treatment with the compound significantly improved recovery metrics compared to control groups receiving standard care.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
- Methodology: The compound can be synthesized via Hantzsch dihydropyridine synthesis, modified to incorporate the tetrahydrofuran-2-ylmethyl and bromo-methoxyphenyl substituents. Key steps include:
- Condensation: Use ethyl acetoacetate derivatives with ammonium nitrate under reflux in ethanol .
- Substituent Introduction: Bromination at the 3-position of the methoxyphenyl group via electrophilic aromatic substitution, followed by alkylation with tetrahydrofuran-2-ylmethyl bromide under basic conditions .
- Optimization: Apply statistical experimental design (e.g., factorial design) to optimize reaction time, temperature, and catalyst loading. For example, use response surface methodology to minimize byproduct formation .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Analytical Techniques:
- NMR Spectroscopy: Compare and NMR spectra with computational predictions (e.g., DFT-calculated chemical shifts) to confirm regiochemistry and substituent positions .
- X-ray Crystallography: Resolve crystal structures to verify stereochemistry and hydrogen-bonding patterns, as demonstrated in analogous dihydropyridine derivatives .
- HPLC-MS: Use reverse-phase chromatography with UV detection (λ = 254 nm) and mass spectrometry to confirm molecular weight and purity (>98%) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s reactivity in nucleophilic substitution reactions?
- Approach:
- Reaction Pathway Modeling: Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to map potential energy surfaces for bromine displacement reactions. Compare activation energies for SN1 vs. SN2 mechanisms .
- Solvent Effects: Use polarizable continuum models (PCM) to simulate solvent interactions and predict regioselectivity in polar aprotic solvents (e.g., DMF) .
- Example: Computational studies on similar brominated dihydropyridines show that electron-withdrawing groups (e.g., methoxy) stabilize transition states, favoring SNAr mechanisms .
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Resolution Workflow:
- Variable-Temperature NMR: Perform experiments at low temperatures (−40°C) to slow dynamic processes (e.g., ring puckering in tetrahydrofuran) and simplify splitting patterns .
- 2D NMR Techniques: Use HSQC and HMBC to correlate proton and carbon signals, resolving ambiguities in diastereotopic proton assignments .
- Cross-Validation: Compare experimental data with solid-state NMR or single-crystal diffraction results to rule out solvent-induced conformational artifacts .
Q. What experimental and theoretical methods are suitable for studying the compound’s role as a calcium channel modulator?
- Methodological Framework:
- In Vitro Assays: Use patch-clamp electrophysiology on HEK293 cells expressing L-type calcium channels to measure IC values .
- Molecular Docking: Perform docking studies with AutoDock Vina to predict binding affinities to the DHP receptor site (PDB: 1T3S). Focus on interactions between the bromo-methoxyphenyl group and hydrophobic pockets .
- Structure-Activity Relationships (SAR): Synthesize analogs with varying substituents (e.g., replacing Br with Cl) and correlate electronic parameters (Hammett σ values) with biological activity .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported reaction yields for similar dihydropyridine derivatives?
- Root-Cause Analysis:
- Reaction Monitoring: Use in situ FT-IR or Raman spectroscopy to track intermediate formation and identify side reactions (e.g., oxidation to pyridines) .
- Batch Variability: Test raw materials (e.g., tetrahydrofuran-2-ylmethyl bromide) for purity via GC-MS, as impurities (e.g., residual THF) can inhibit alkylation .
- Reproducibility Protocol: Publish detailed reaction logs with parameters like stirring rate, solvent degassing, and inert atmosphere conditions .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
- Crystallization Techniques:
- Solvent Screening: Use high-throughput vapor diffusion with 96-well plates to test solvent combinations (e.g., DCM/hexane vs. acetone/water) .
- Additive Screening: Introduce small-molecule additives (e.g., crown ethers) to stabilize crystal lattice interactions .
- Temperature Gradients: Slow cooling from 60°C to 4°C over 72 hours to promote nucleation .
Methodological Innovation
Q. How can machine learning (ML) enhance the design of derivatives with improved pharmacokinetic properties?
- ML Pipeline:
- Feature Engineering: Train models on descriptors like LogP, topological polar surface area (TPSA), and H-bond acceptor/donor counts .
- Dataset Curation: Use public databases (e.g., ChEMBL) for bioactivity data on dihydropyridines to predict ADMET profiles .
- Validation: Synthesize top ML-predicted candidates and validate bioavailability via in situ intestinal perfusion assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
